4-bromo-1-chloro-2-(4-methoxybenzyl)benzene
Description
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS: 461432-23-5) is a halogenated aromatic compound featuring a bromo substituent at position 4, a chloro substituent at position 1, and a 4-methoxybenzyl group at position 2 of the central benzene ring. This compound is structurally significant as an intermediate in the synthesis of pharmaceuticals, notably Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used in diabetes therapy . Its synthetic route often involves coupling reactions, such as the alkylation of 5-bromo-2-chlorophenol with 4-methoxybenzyl bromide under basic conditions (e.g., sodium hydride in tetrahydrofuran) . The compound’s molecular weight is 325.63 g/mol, and its purity and structural integrity are confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMACPLNLMUFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of continuous flow reactors and advanced purification methods like distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals. The compound can act as an inhibitor of certain enzymes by binding to their active sites, blocking their activity in metabolic and signaling pathways. Additionally, it serves as a precursor in drug synthesis, particularly for drugs targeting metabolic pathways.
Synthesis and Chemical Behavior
Several methods exist for synthesizing this compound. Its chemical behavior can be explored through reactions such as nucleophilic and electrophilic aromatic substitutions, where the bromine and chlorine atoms make it susceptible to nucleophilic attack, allowing for the formation of various derivatives. The methoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound's reactivity.
Use in Pharmaceutical Industry
This compound is used as an intermediate in the pharmaceutical industry, particularly in the synthesis of dapagliflozin. Dapagliflozin propanediol monohydrate is used in Europe for the treatment of type 2 diabetes mellitus . The compound's structural features allow it to participate in chemical transformations necessary for developing effective therapeutic agents. Analogs and derivatives of this compound have been studied for various pharmacological activities, with compounds containing similar structural motifs exhibiting biological properties such as anti-inflammatory and antimicrobial effects, and potential use in cancer therapy. Its role as an intermediate in dapagliflozin synthesis suggests it may also influence glucose metabolism.
Process for Preparation
Mechanism of Action
The mechanism of action of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include metabolic and signaling pathways, depending on the specific application .
Comparison with Similar Compounds
Methoxy vs. Ethoxy Derivatives
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5):
- Substitutes the methoxy group with ethoxy (-OCH₂CH₃) at the para position of the benzyl ring.
- Impact on Physicochemical Properties :
Slightly higher molecular weight (339.65 g/mol vs. 325.63 g/mol) .
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (CAS: 1830346-16-1):
Halogenation Patterns
- 1-Bromo-4-(methoxy(phenyl)methyl)benzene :
- 4-Bromo-2-chloro-1-methoxybenzene :
- Simpler structure without the benzyl group; lower molecular weight (221.49 g/mol).
- Reduced steric bulk enhances solubility in polar solvents .
Biological Activity
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula: C15H14BrClO
- Molecular Weight: 325.63 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidiabetic Effects: The compound has been identified as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is significant in the management of type 2 diabetes mellitus. This mechanism helps reduce glucose reabsorption in the kidneys, leading to lower blood sugar levels .
- Antimicrobial Activity: Halogenated compounds, including this one, have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of bromine and chlorine enhances the antimicrobial properties by altering the compound's interaction with microbial membranes .
The biological activity of this compound can be attributed to its structural characteristics:
- SGLT2 Inhibition: The compound's ability to inhibit SGLT2 leads to increased urinary glucose excretion and improved glycemic control in diabetic models .
- Antimicrobial Mechanism: The halogen substituents contribute to the disruption of microbial cell walls and membranes, increasing permeability and leading to cell lysis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidiabetic | SGLT2 inhibition | , |
| Antimicrobial | Disruption of microbial membranes | |
| Antiproliferative | Inhibition of cancer cell growth |
Case Study: Antidiabetic Efficacy
A study demonstrated that this compound significantly reduced blood glucose levels in diabetic rats when administered at varying doses. The results indicated a dose-dependent response with a maximum reduction observed at a dose of 50 mg/kg body weight, correlating with enhanced SGLT2 inhibition.
Case Study: Antimicrobial Testing
In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential use as a therapeutic agent against resistant bacterial strains .
Q & A
Q. What are the key synthetic routes for 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene?
Methodological Answer: The synthesis typically involves functional group transformations and protecting group strategies. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is synthesized via:
Deprotection : Removal of an ethoxy group using boron tribromide (BBr₃) in dichloromethane.
Protection : Tert-butyldimethylsilyl (TBS) protection of the resulting hydroxyl group.
Nucleophilic Addition : Reaction with n-butyllithium and (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in tetrahydrofuran (THF).
Oxidation : Dess-Martin periodinane oxidizes the intermediate to a ketone.
Final Deprotection : Tetrabutylammonium fluoride (TBAF) removes the TBS group .
Q. Table 1: Key Reagents in Synthesis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | BBr₃, CH₂Cl₂ | Ether cleavage |
| 2 | TBSCl, imidazole | Hydroxyl protection |
| 4 | Dess-Martin periodinane | Oxidation to ketone |
| 5 | TBAF, THF | Deprotection |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons appear as multiplets in δ 6.5–7.5 ppm, while methoxy (-OCH₃) protons resonate at ~δ 3.8 ppm.
- High-Performance Liquid Chromatography (HPLC) : A gradient RP-HPLC method using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) effectively separates impurities like 5-Bromo-2-chlorobenzoic acid .
- Mass Spectrometry (LCMS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 311.6 for C₁₄H₁₂BrClO) .
Q. What are the common impurities associated with this compound, and how are they detected?
Methodological Answer: Impurities arise from incomplete reactions or residual intermediates:
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene : A starting material impurity detected via HPLC retention time (~12.5 min) .
- Enantiomeric By-Products : Chiral HPLC with amylose-based columns resolves stereochemical impurities .
- Degradants : Stress testing (acid/base hydrolysis, oxidation) identifies degradation products. For example, exposure to HCl/methanol may cleave the methoxybenzyl group .
Q. Table 2: Impurity Profiles
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Temperature Control : Lowering reaction temperatures (e.g., −78°C for lithiation steps) reduces side reactions like over-halogenation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for benzyl group introduction .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic addition yields compared to DMF .
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | −78°C (lithiation) | Reduces by-products by 30% |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Increases coupling efficiency to >95% |
| Solvent | THF (anhydrous) | Improves regioselectivity |
Q. What strategies resolve enantiomeric impurities in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured aldehydes during nucleophilic addition to enforce stereochemistry .
- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers .
Q. How does the compound’s stability under various conditions affect its role as a pharmaceutical intermediate?
Methodological Answer:
- Photostability : UV light exposure degrades the methoxybenzyl group; amber glass containers are recommended .
- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (<−20°C) for long-term stability .
- Hydrolytic Stability : Susceptibility to acid hydrolysis requires neutral pH during formulation .
Q. Table 4: Stability Profile
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| UV Light | Methoxybenzyl cleavage | Use amber containers |
| Heat (>150°C) | Dehalogenation | Store at −20°C |
| Acidic pH | Ether bond hydrolysis | Neutral buffer systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
